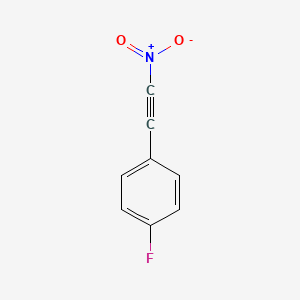![molecular formula C5H6O3 B13959755 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol CAS No. 860383-07-9](/img/structure/B13959755.png)
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxabicyclo[310]hex-3-EN-1-ylmethanol is a bicyclic organic compound with the molecular formula C5H6O3 It features a unique structure that includes a three-membered ring fused to a five-membered ring, with two oxygen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an oxidizing agent to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The compound’s unique structure allows it to engage in specific interactions that can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol include other bicyclic structures with oxygen atoms, such as:
- 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane
- (5R)-2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of atoms and the presence of a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
860383-07-9 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol |
InChI |
InChI=1S/C5H6O3/c6-3-5-4(8-5)1-2-7-5/h1-2,4,6H,3H2 |
InChI Key |
MJYGPZHOEREBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2(C1O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


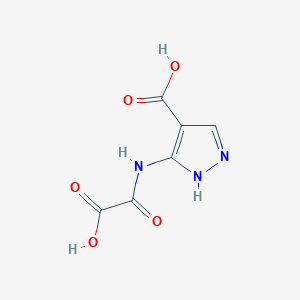
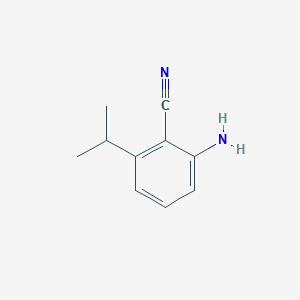

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
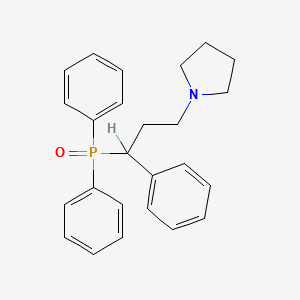
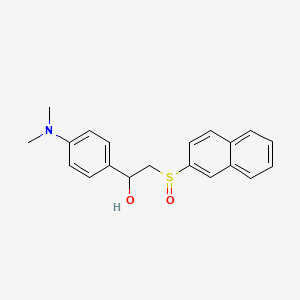
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
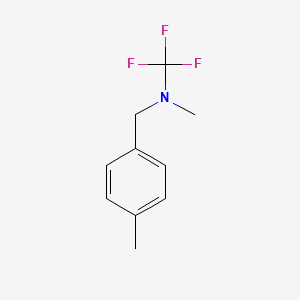
![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)

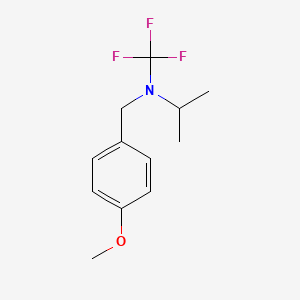
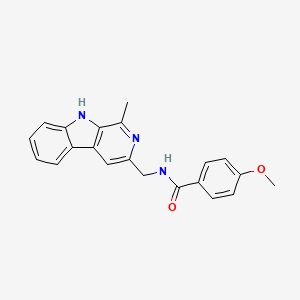
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
